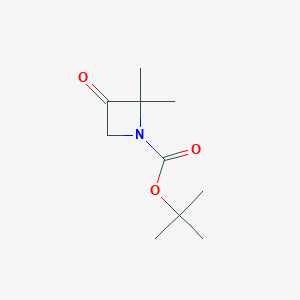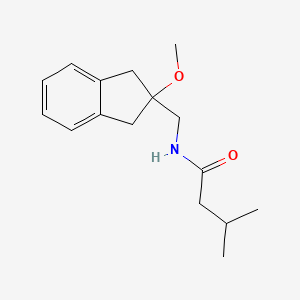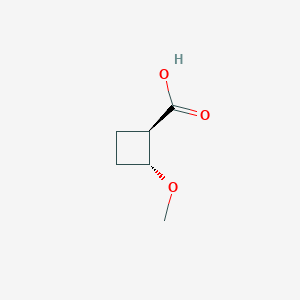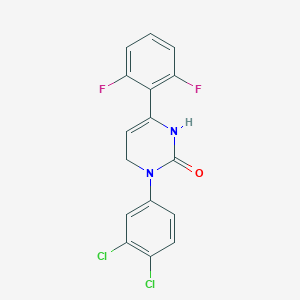![molecular formula C12H16F3N B2833107 3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine CAS No. 1020972-76-2](/img/structure/B2833107.png)
3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine” is a chemically differentiated building block used in organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It is also related to fluoxetine, an antidepressant drug .
Synthesis Analysis
The synthesis of this compound involves the acid-catalyzed reaction of 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . The yield of this isomeric pyrazole ranges from 4–24% .Molecular Structure Analysis
The molecular weight of “3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine” is 217.23 . The InChI code is 1S/C11H14F3N/c1-8(5-6-15)9-3-2-4-10(7-9)11(12,13)14/h2-4,7-8H,5-6,15H2,1H3 .Chemical Reactions Analysis
The compound is involved in the acid-catalyzed condensation of 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . The reaction yields a new tricyclic, trifluoromethylated indenopyrazole .Physical And Chemical Properties Analysis
The compound has a molecular weight of 217.23 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Intermediate in Pharmaceutical Synthesis : 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, a related compound, is an important intermediate in the synthesis of Repaglinide, a medication for diabetes. An environmentally friendly catalytic hydrogenation process with a high yield of 95.5% was developed for its production (H. Liu, D. Huang, Yue Zhang, 2011).
- Use in Organic Solar Cells : A derivative, [6,6]-phenyl-C61-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester (PCBDAN), with high electron mobility was used as an acceptor and cathode interfacial material in polymer solar cells, enhancing efficiency (Menglan Lv, M. Lei, Jin Zhu, Tadahiko Hirai, Xiwen Chen, 2014).
Advanced Chemical Processes
- Process Optimization for Pharmaceuticals : An improved process for synthesizing a key intermediate of repaglinide involved optimized conditions for nucleophilic substitution, Grignard reaction, reduction, and resolution (N. Kolla, Chandrashekar R. Elati, Pravinchandra J. Vankawala, Srinivas Gangula, E. Sajja, Y. Anjaneyulu, A. Bhattacharya, V. Sundaram, V. T. Mathad, 2006).
- Catalytic Processes in Organic Synthesis : Group 3 metal triflate catalysts, like Sc(OTf)3, were used to promote carbamation of aromatic amines, indicating potential for efficient and selective organic synthesis processes (M. Distaso, E. Quaranta, 2004).
Applications in Analytical Chemistry
- Trace Organic Analysis : Acetamide, 2-amino-N-[[3,5-bis(trifluoromethyl)phenyl]-methyl]-N-methyl-, monohydrochloride (AMACE1) was synthesized for coupling with analytes to enable trace organic analysis through gas chromatography/electron capture mass spectrometry (R. Lu, R. Giese, 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The trifluoromethyl group, which is part of this compound, is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . Therefore, the future directions of this compound could involve its use in the synthesis of new drug candidates.
Propiedades
IUPAC Name |
3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N/c1-8(2)6-11(16)9-4-3-5-10(7-9)12(13,14)15/h3-5,7-8,11H,6,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXBZUFVURRCHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC(=CC=C1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2833028.png)
![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2833029.png)







![4-[3-(Difluoromethoxy)phenyl]oxan-4-amine;hydrochloride](/img/structure/B2833043.png)
![N-(1,3-benzodioxol-5-yl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2833044.png)
